4-chloro-2-(1,2,3-thiadiazol-4-yl)phenol
Overview
Description
4-chloro-2-(1,2,3-thiadiazol-4-yl)phenol is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms
Mechanism of Action
Target of Action
It’s known that 1,3,4-thiadiazole derivatives have been studied for their antibacterial activity . They have shown inhibitory effects on various bacteria strains such as Klebsiella pneumoniae and Staphylococcus hominis .
Mode of Action
It’s known that thiadiazole-containing compounds can cross cellular membranes due to their mesoionic nature and interact strongly with biological targets . This interaction could lead to changes in the cellular processes, resulting in the observed antibacterial activity .
Biochemical Pathways
It’s known that thiadiazole derivatives can affect various biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Due to the mesoionic nature of thiadiazole, these compounds are known to be able to cross cellular membranes, which could potentially influence their bioavailability .
Result of Action
It’s known that 1,3,4-thiadiazole derivatives have shown antibacterial activity, indicating that they can inhibit the growth of certain bacteria .
Action Environment
It’s known that the biological activity of thiadiazole derivatives can be influenced by various factors, including the presence of other compounds and the specific conditions of the biological environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(1,2,3-thiadiazol-4-yl)phenol typically involves the reaction of 4-chlorophenol with thiosemicarbazide in the presence of an oxidizing agent. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring. Common oxidizing agents used in this reaction include hydrogen peroxide and iodine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(1,2,3-thiadiazol-4-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-2-(1,2,3-thiadiazol-4-yl)phenol has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial and anticancer properties.
Agriculture: It can be used as a fungicide or herbicide due to its ability to inhibit the growth of certain plant pathogens.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-thiadiazole: Another thiadiazole derivative with similar biological activities.
1,3,4-thiadiazole: Known for its antimicrobial and anticancer properties.
1,2,5-thiadiazole: Exhibits a broad spectrum of pharmacological properties.
Uniqueness
4-chloro-2-(1,2,3-thiadiazol-4-yl)phenol is unique due to the presence of the chlorine atom and the phenolic group, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-chloro-2-(thiadiazol-4-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2OS/c9-5-1-2-8(12)6(3-5)7-4-13-11-10-7/h1-4,12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEAAEHLSPSZCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CSN=N2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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